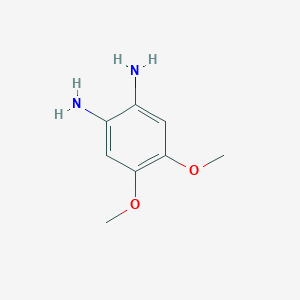

4,5-Dimethoxybenzene-1,2-diamine

Vue d'ensemble

Description

4,5-Dimethoxybenzene-1,2-diamine (DADMB, CAS 27841-33-4) is an aromatic diamine with two methoxy (-OCH₃) groups at positions 4 and 5 and two amino (-NH₂) groups at positions 1 and 2. Its molecular formula is C₈H₁₂N₂O₂, with a molecular weight of 168.19 g/mol. This compound is a light-sensitive, hygroscopic solid with a boiling point of 329.0 ± 37.0 °C and a logP of -0.46, indicating moderate hydrophilicity . It is widely used as a precursor in synthesizing heterocyclic compounds such as quinoxalines, benzothiadiazoles, and benzofuroxans, which have applications in materials science (e.g., room-temperature phosphorescence emitters) and analytical chemistry (e.g., HPLC derivatization agents) .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le 4,5-Diméthoxybenzène-1,2-diamine peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réduction du 4,5-diméthoxy-1,2-dinitrobenzène à l'aide d'agents réducteurs tels que la poudre de fer et l'acide chlorhydrique . La réaction se produit généralement sous reflux, et le produit est purifié par recristallisation.

Méthodes de production industrielle

Dans les milieux industriels, la production de 4,5-Diméthoxybenzène-1,2-diamine peut impliquer des procédés de réduction à grande échelle utilisant l'hydrogénation catalytique. Cette méthode garantit des rendements et une pureté plus élevés du produit final. Le composé est ensuite isolé et purifié en utilisant des techniques telles que la distillation et la cristallisation.

Analyse Des Réactions Chimiques

Types de réactions

Le 4,5-Diméthoxybenzène-1,2-diamine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les quinones correspondantes.

Réduction : Il peut être réduit pour former des amines.

Substitution : Les groupes amino peuvent participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont couramment utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Amines et autres formes réduites.

Substitution : Divers dérivés benzéniques substitués.

Applications de la recherche scientifique

Le 4,5-Diméthoxybenzène-1,2-diamine a une large gamme d'applications dans la recherche scientifique :

Industrie : Le composé est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.

Mécanisme d'action

Le mécanisme d'action du 4,5-Diméthoxybenzène-1,2-diamine implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut agir comme substrat pour les réactions enzymatiques, conduisant à la formation de dérivés fluorescents . Il interagit également avec les espèces réactives de l'oxygène (ROS) et les radicaux libres, neutralisant leurs effets nocifs .

Applications De Recherche Scientifique

4,5-Dimethoxybenzene-1,2-diamine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 4,5-dimethoxybenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of fluorescent derivatives . It also interacts with reactive oxygen species (ROS) and free radicals, neutralizing their harmful effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Physicochemical Properties

The methoxy groups in DADMB significantly influence its electronic and steric properties compared to analogs with other substituents. Key structural analogs include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: Methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, enhancing resonance stabilization in intermediates, while chloro (-Cl) and nitro (-NO₂) groups are electron-withdrawing, reducing reactivity in nucleophilic substitutions .

- Solubility : DADMB's methoxy groups increase polarity compared to methyl analogs, improving solubility in polar aprotic solvents like DMSO. In contrast, 4-nitrobenzene-1,2-diamine has lower solubility due to nitro-group hydrophobicity .

- Stability : DADMB requires storage at -20°C to prevent degradation, whereas 4-chloro and 4-nitro derivatives are more stable at room temperature .

Activité Biologique

4,5-Dimethoxybenzene-1,2-diamine, also known as 1,2-Diamino-4,5-dimethoxybenzene (CAS Number: 27841-33-4), is a compound with significant biological activity. This article reviews its pharmacological potential, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological properties.

- Molecular Formula : CHNO

- Molecular Weight : 168.19 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 329.0 ± 37.0 °C

- Flash Point : 174.8 ± 20.2 °C

This compound exhibits various biological activities that can be categorized into several mechanisms:

- Antioxidant Activity : The compound has been shown to scavenge free radicals and reduce oxidative stress in cellular models.

- Antimicrobial Properties : It demonstrates activity against a range of pathogens including bacteria and fungi, suggesting potential use as an antimicrobial agent .

- Cell Cycle Regulation : Research indicates that it may influence cell cycle progression and apoptosis pathways, particularly in cancer cells .

- Glycolytic Intermediates : It serves as a standard for the determination of methyldiacetaldehyde, an intermediate in glycolysis linked to diabetic conditions .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

-

Antimicrobial Efficacy :

A study conducted on the antimicrobial properties of this compound revealed that it significantly inhibited the growth of both Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic processes . -

Cancer Research :

In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins . -

Diabetes Metabolism :

Research highlighted its role in glucose metabolism regulation by acting on glycolytic pathways. Elevated levels of methylglyoxal during diabetic ketoacidosis were linked to its activity as a biomarker for acidosis recovery phases .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 4,5-Dimethoxybenzene-1,2-diamine, and what analytical techniques validate its purity?

- Synthesis : A common route involves nitration of o-dimethoxybenzene followed by reduction of nitro groups to amines. For example, 1,2-dimethoxy-4,5-dinitrobenzene is reduced using palladium on carbon (Pd/C) and ammonium acetate at room temperature to yield the diamine .

- Purity Validation : Nuclear magnetic resonance (NMR) spectroscopy (e.g., and ) and high-resolution mass spectrometry (HRMS) are critical. For crystallographic confirmation, single-crystal X-ray diffraction (SCXRD) with SHELX software is recommended .

Q. How should this compound be stored, and what solvents are suitable for in vitro experiments?

- Storage : Store as a powder at -20°C for long-term stability (up to 3 years) or 4°C for short-term use (2 years). Avoid light exposure during transport and storage .

- Solubility : In vitro, dimethyl sulfoxide (DMSO) is preferred. If insoluble, ethanol, dimethylformamide (DMF), or water with minimal sample loss can be tested. Pre-dissolve in DMSO for stock solutions (e.g., 50–100 mg/mL) .

Q. What spectroscopic techniques are essential for characterizing derivatives of this compound?

- Key Techniques :

- NMR : Assigns proton and carbon environments (e.g., methoxy groups at δ 3.8–4.0 ppm in NMR) .

- FTIR : Identifies functional groups (e.g., N–H stretches at ~3300 cm) .

- UV-Vis/Photoluminescence : Monitors fluorescence properties (emission in 370–450 nm range for imidazole derivatives) .

Advanced Research Questions

Q. How can fluorescence properties of this compound derivatives be modulated for optoelectronic applications?

- Methodology : Introduce electron-donating/withdrawing substituents to alter π-conjugation. For example, bromination of oxazolo-phenoxazine derivatives shifts emission wavelengths. Fluorescence intensity correlates with substituent polarity and steric effects .

- Validation : Time-resolved photoluminescence (TRPL) and quantum yield measurements quantify emission efficiency .

Q. What challenges arise in crystallographic refinement of this compound complexes, and how are they resolved?

- Challenges : Disorder in methoxy groups or solvent molecules complicates electron density maps.

- Solutions : Use high-resolution data (≤1.0 Å) and SHELXL refinement tools. Apply restraints for anisotropic displacement parameters and utilize SQUEEZE (in PLATON) to model disordered solvents .

Q. What role does this compound play in catalytic synthesis of heterocycles, and how is regioselectivity achieved?

- Application : Serves as a precursor for benzimidazoles and phenoxazines. Copper-catalyzed oxidative coupling with aminophenols forms oxazolo-phenoxazines via imine intermediates .

- Regioselectivity : Controlled by catalyst choice (e.g., CuCl with PhI(OAc)) and reaction temperature. Mechanistic studies (e.g., ESI-MS) identify intermediates to optimize conditions .

Q. How do in vivo solubility limitations of this compound impact formulation strategies for biological studies?

- Strategies : Use biocompatible solubilizers (e.g., 10% DMSO + 45% saline + 5% Tween 80). For oral administration, suspend in 0.5% carboxymethyl cellulose (CMC). Validate stability via HPLC post-formulation .

- Considerations : Monitor acute toxicity in animal models when using DMSO-based formulations (>10% DMSO may induce cytotoxicity) .

Propriétés

IUPAC Name |

4,5-dimethoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIUVOVOIJBJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182156 | |

| Record name | 1,2-Diamino-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27841-33-4 | |

| Record name | 1,2-Diamino-4,5-dimethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027841334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diamino-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethoxybenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.